3-Cyclopropylcyclobutan-1-amine hydrochloride
Description
3-Cyclopropylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a cyclopropyl substituent at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. The compound is commercially available through global suppliers (e.g., Bindu Pharmaceuticals, Shaanxi Mingqi Chemical) , indicating its utility as a building block in pharmaceutical and material science research.
Properties
IUPAC Name |
3-cyclopropylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-6(4-7)5-1-2-5;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGBPDAVWDQETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-74-6 | |
| Record name | 3-cyclopropylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Cyclopropylcyclobutan-1-amine hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of a suitable cyclobutanone derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of strong bases and acids, along with appropriate solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
3-Cyclopropylcyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.
Scientific Research Applications
Structural Characteristics and Medicinal Chemistry
The cyclobutane ring system, which is central to the structure of 3-Cyclopropylcyclobutan-1-amine hydrochloride, is known for its unique puckered conformation and strain. This structural feature can influence the compound's pharmacological properties, making it a valuable scaffold in drug design. Cyclobutanes have been utilized to enhance metabolic stability, prevent cis/trans isomerization, and serve as aryl isosteres in drug candidates .
Histamine Receptor Modulation
Research indicates that derivatives of cyclobutyl amines, including 3-Cyclopropylcyclobutan-1-amine hydrochloride, demonstrate binding affinities to histamine-3 receptors. These receptors are implicated in various neurological processes and conditions such as obesity, sleep disorders, and cognitive function. Compounds with high binding affinities (ranging from 0.05 nM to 10 nM) have shown promise as potential therapeutic agents targeting these receptors .
Anticancer Activity
The structural properties of cyclopropyl and cyclobutane derivatives have been associated with anticancer activity due to their ability to interact with biological targets involved in cancer progression. The unique strain of the cyclobutane ring can facilitate interactions with DNA or proteins involved in tumor growth, making these compounds candidates for further investigation in oncology .
C–H Functionalization
Recent studies have highlighted the utility of 3-Cyclopropylcyclobutan-1-amine hydrochloride in palladium-catalyzed C(sp³)–H arylation reactions. This method allows for the selective functionalization of the compound's framework, enabling the synthesis of complex molecules that are relevant in medicinal chemistry. The use of unprotected amines in these reactions simplifies synthetic pathways and enhances the overall efficiency of drug development processes .
Development of Nonracemic Complexes
The ability to create nonracemic products through enantioselective transformations involving cyclopropyl and cyclobutane scaffolds expands the synthetic toolkit available to chemists. This aspect is crucial for developing compounds with specific biological activities and improving lead optimization strategies in drug discovery .
Case Studies
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-cyclopropylcyclobutan-1-amine hydrochloride and its analogs:
Key Observations:
- Cyclopropyl vs. Cyclohexyl : The cyclohexyl analog (C₁₀H₂₀ClN) is significantly bulkier and more lipophilic, likely enhancing membrane permeability in drug design but reducing reactivity compared to the strained cyclopropyl derivative .
- Positional Isomerism : The 1-cyclopropyl isomer places both the amine and cyclopropyl groups at the same position, altering steric hindrance and electronic effects compared to the 3-substituted target compound .
- Methyl vs. Cyclopropyl : The dimethyl variant (C₆H₁₄ClN) lacks ring strain, favoring stability over reactivity, which may suit applications requiring prolonged shelf-life .
Research and Application Insights
3-Cyclopropylcyclobutan-1-amine Hydrochloride
- Pharmaceutical Synthesis : Its strained cyclopropyl group may facilitate ring-opening reactions or serve as a rigid scaffold in drug candidates. Suppliers highlight its role in medicinal chemistry .
- Material Science: Potential use in polymers or coatings where rigidity and compact structure are advantageous.
3-Cyclohexylcyclobutan-1-amine Hydrochloride
- Agrochemicals : The cyclohexyl group’s lipophilicity could improve pesticide adhesion to waxy plant surfaces .
- Drug Development : Enhanced bioavailability in hydrophobic environments compared to cyclopropyl analogs.
1-Cyclopropylcyclobutan-1-amine Hydrochloride
3,3-Dimethylcyclobutan-1-amine Hydrochloride
Stability and Reactivity Trends
- Ring Strain : The cyclopropyl group in the target compound increases susceptibility to ring-opening under acidic or thermal conditions, a trait exploitable in prodrug activation.
- Solubility : The dimethyl analog’s lower logP (predicted) suggests better water solubility, while the cyclohexyl derivative’s hydrophobicity may necessitate formulation aids .
Biological Activity
3-Cyclopropylcyclobutan-1-amine hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.64 g/mol
- Structural Features : The compound features a cyclopropyl group attached to a cyclobutane ring, along with an amine functional group, which contributes to its unique reactivity and biological properties .
Synthesis
The synthesis of 3-Cyclopropylcyclobutan-1-amine hydrochloride typically involves several steps:
- Cyclopropanation of a cyclobutanone derivative.
- Amination to introduce the amine group.
- Formation of the hydrochloride salt .
These steps often require the use of strong bases and acids, along with appropriate solvents to facilitate the reactions .
The biological activity of 3-Cyclopropylcyclobutan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways involved .
Biological Activity
Research indicates that 3-Cyclopropylcyclobutan-1-amine hydrochloride exhibits a range of biological activities:
- Antidepressant Effects : Similar compounds have shown potential as antidepressants due to their interaction with neurotransmitter systems .
- Antitumor Activity : Preliminary studies suggest that derivatives may possess antitumor properties, particularly against certain cancer cell lines .
- Pharmacological Studies : Interaction studies focusing on binding affinities with biological targets are crucial for understanding its therapeutic potential .
Comparative Analysis
To better understand the unique properties of 3-Cyclopropylcyclobutan-1-amine hydrochloride, it can be compared with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Cyclobutylamine | 1781866-28-1 | Simpler structure without hydrochloride salt form |
| Cyclopropylamine | 88211-50-1 | Features a cyclopropane ring only |
| 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride | 1909309-37-0 | Contains a tert-butyl group enhancing steric bulk |
This table illustrates the diversity within this chemical class while highlighting the unique cyclobutane and cyclopropyl structures that define their reactivity and potential applications .
Case Study 1: Antidepressant Activity
A study explored the effects of cyclobutane derivatives on serotonin receptors. The findings indicated that certain modifications could enhance binding affinity and efficacy as antidepressants, suggesting a promising avenue for further research on 3-Cyclopropylcyclobutan-1-amine hydrochloride .
Case Study 2: Antitumor Properties
Research involving related compounds demonstrated significant cytotoxic effects against liver carcinoma cell lines. These findings underscore the potential for developing new anticancer agents based on the structural framework of 3-Cyclopropylcyclobutan-1-amine hydrochloride .
Q & A
Q. What are the standard synthetic protocols for 3-Cyclopropylcyclobutan-1-amine hydrochloride?
The synthesis typically involves three stages:
- Cyclopropylation : Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation.
- Amination : Functionalization of the cyclobutane ring with an amine group, often using reductive amination or nucleophilic substitution.
- Salt formation : Reaction with hydrochloric acid to stabilize the amine as a hydrochloride salt. Continuous flow reactors are recommended for scalability and reproducibility in lab-scale synthesis . Key analytical validation : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and XRD for crystalline purity assessment .
Q. How should researchers characterize the molecular structure and purity of this compound?
A multi-technique approach is critical:
- NMR spectroscopy : Identifies proton and carbon environments, confirming substituent positions (e.g., cyclopropyl vs. cyclobutane protons).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 160.1 for C₇H₁₄ClN).
- XRD : Resolves stereochemical ambiguities in the cyclobutane ring.
- HPLC : Quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclopropylation step?
Low yields often arise from steric hindrance or unstable intermediates. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Palladium or copper catalysts for cross-coupling reactions.
- Temperature control : Gradual heating (40–60°C) prevents side reactions.
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/THF (1:1) | +25% vs. non-polar |
| Temperature | 50°C | Reduces decomposition |
| Catalyst (Pd(PPh₃)₄) | 5 mol% | Accelerates cyclopropylation |
| Data derived from analogous cyclobutane syntheses . |
Q. What strategies address stereochemical challenges in synthesizing enantiopure 3-Cyclopropylcyclobutan-1-amine hydrochloride?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity during amination.
- Asymmetric catalysis : Chiral Ru or Rh catalysts for hydrogenation steps (e.g., Noyori asymmetric reduction).
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis .
Q. How should researchers resolve contradictions in reactivity data (e.g., unexpected oxidation products)?
Contradictions may stem from substituent electronic effects (e.g., ethoxy groups altering ring strain). Mitigation steps:
- Cross-validation : Compare NMR/MS data with computational predictions (DFT for reaction pathways).
- Control experiments : Test reactivity under inert atmospheres to rule out oxidation artifacts.
- Isotopic labeling : Use ¹³C-labeled substrates to track bond reorganization .
Q. What methodologies are recommended for assessing biological activity (e.g., enzyme inhibition)?
- In vitro assays : Fluorescence-based enzymatic assays (e.g., IC₅₀ determination for kinase inhibition).
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding interactions with cyclopropane-driven rigidity enhancing affinity.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with immobilized protein targets .
Q. How can computational modeling enhance the understanding of this compound’s electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets (e.g., 100 ns simulations in GROMACS).
- Retrosynthesis AI : Tools like Pistachio or Reaxys prioritize feasible synthetic routes .
Q. What purification techniques are most effective for achieving >99% purity?
- Recrystallization : Use ethanol/water (7:3) mixtures to remove hydrophilic impurities.
- Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate).
- Ion-exchange resins : Remove residual HCl or byproducts .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s stability under acidic conditions.
- Hypothesis 1 : Degradation due to cyclobutane ring strain.
- Hypothesis 2 : Hydrolysis of the cyclopropyl group.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
